molecular formula C19H19FN2O2 B11186625 1-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

Cat. No.: B11186625
M. Wt: 326.4 g/mol
InChI Key: WPLQYPULNDWLQB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrolidine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide typically involves multi-step reactions. One common method includes the nucleophilic substitution reaction and ester hydrolysis. The starting material, 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, undergoes nucleophilic substitution to introduce the fluorophenyl group, followed by ester hydrolysis to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H19FN2O2

Molecular Weight

326.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19FN2O2/c20-16-6-8-17(9-7-16)22-13-15(12-18(22)23)19(24)21-11-10-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,24)

InChI Key

WPLQYPULNDWLQB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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